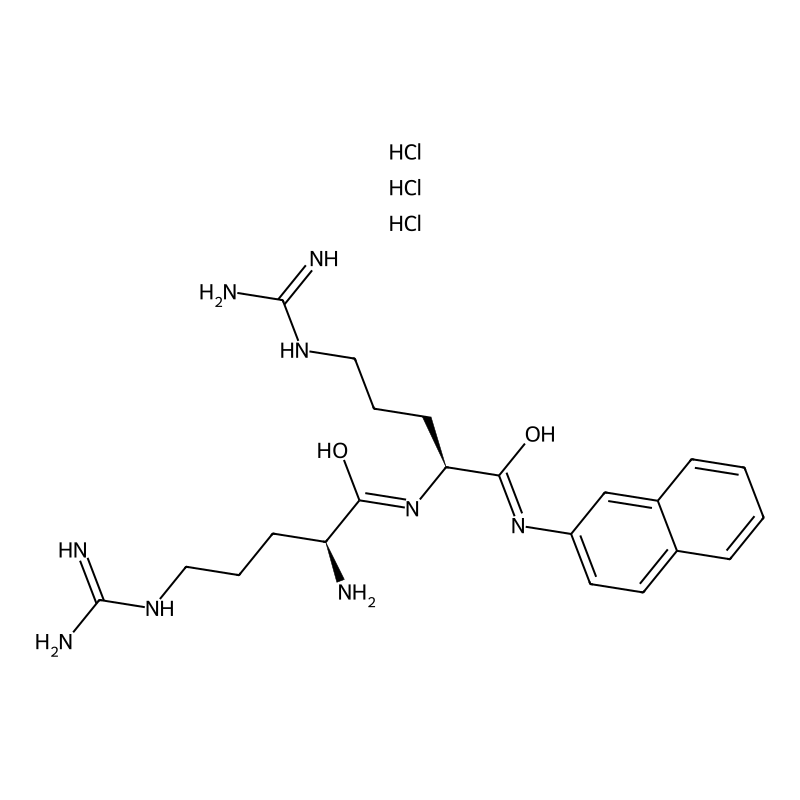Arg-Arg beta-naphthylamide trihydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Chemical Properties and Identification
Arg-Arg beta-naphthylamide trihydrochloride (also known as Arg-Arg β-naphthylamide trihydrochloride) is a synthetic compound with the chemical formula C22H36Cl3N9O2. It is classified as a dipeptide, meaning it is formed by linking two amino acids (arginine) together, and a β-naphthylamide derivative, indicating the presence of a specific functional group.
Applications in Enzyme Research
Arg-Arg beta-naphthylamide trihydrochloride is primarily used as a substrate in scientific research to study the activity of specific enzymes. Enzymes are proteins that act as biological catalysts, accelerating chemical reactions within cells. By measuring the rate at which an enzyme breaks down (hydrolyzes) Arg-Arg beta-naphthylamide trihydrochloride, researchers can gain insights into the enzyme's function and potential roles in various biological processes.
- Dipeptidyl Peptidase 3 (DPP-3) Substrate: Studies have shown that Arg-Arg beta-naphthylamide trihydrochloride can be a substrate for DPP-3, an enzyme involved in the breakdown of certain peptides (short protein chains) in the body. )
- Bacterial Protease Substrate: Research has also utilized Arg-Arg beta-naphthylamide trihydrochloride as a substrate to investigate the activity of proteases (enzymes that cleave proteins) from certain bacterial species, such as black-pigmented Bacteroides and spirochetes. Source: Sigma-Aldrich product information:
Arg-Arg beta-naphthylamide trihydrochloride is a synthetic dipeptide derivative that features two arginine residues linked to a beta-naphthylamide moiety. This compound is characterized by its high solubility in water and is often utilized in biochemical research due to its specific interactions with various enzymes. The trihydrochloride form indicates that it has three hydrochloride ions associated with it, enhancing its solubility and stability in aqueous solutions .
Arg-Arg β-naphthylamide trihydrochloride serves as a substrate for specific peptidases, particularly dipeptidyl peptidases. These enzymes recognize the dipeptide sequence of two arginines and cleave the peptide bond between them. The cleavage event releases the β-naphthylamine moiety, which can be measured to quantify peptidase activity []. This allows researchers to study the activity and properties of peptidases involved in various biological processes.
Arg-Arg beta-naphthylamide trihydrochloride primarily participates in substitution reactions, particularly involving its amine and carboxyl functional groups. Common reagents used in these reactions include carbodiimides, which facilitate the formation of peptide bonds, and strong acids or bases for deprotection steps. The major products of these reactions can include various peptide derivatives and conjugates suitable for further research applications .
This compound serves as a substrate for dipeptidyl peptidase III, an enzyme involved in the hydrolysis of dipeptides. Its biological activity is significant in studying enzyme kinetics and mechanisms. The inhibition of certain peptidases by Arg-Arg beta-naphthylamide trihydrochloride allows researchers to explore pathways related to protein metabolism and regulation .
The synthesis of Arg-Arg beta-naphthylamide trihydrochloride typically involves the following steps:
- Coupling Reaction: The dipeptide is synthesized by coupling two arginine residues with a beta-naphthylamide using coupling reagents like carbodiimides.
- Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
- Formation of Trihydrochloride Salt: The final product is treated with hydrochloric acid to form the trihydrochloride salt, enhancing solubility .
Arg-Arg beta-naphthylamide trihydrochloride has several notable applications:
- Enzyme Substrate: It is widely used as a substrate for studying dipeptidyl peptidase III activity.
- Research Tool: The compound aids in understanding the role of specific peptidases in biological systems, particularly in human embryonic kidney cells.
- Drug Development: Its properties make it a candidate for developing inhibitors targeting similar enzymatic pathways, potentially contributing to therapeutic innovations .
Studies involving Arg-Arg beta-naphthylamide trihydrochloride focus on its interactions with various enzymes, particularly those involved in peptide metabolism. By examining how this compound affects enzyme activity, researchers can gain insights into the regulatory mechanisms governing protein function and degradation within cells. These studies help elucidate the biochemical pathways influenced by dipeptidyl peptidases and their role in disease processes .
Several compounds share structural or functional similarities with Arg-Arg beta-naphthylamide trihydrochloride. Here are some notable examples:
Uniqueness of Arg-Arg Beta-Naphthylamide Trihydrochloride
What sets Arg-Arg beta-naphthylamide trihydrochloride apart from these compounds is its specific interaction with dipeptidyl peptidase III, which plays a crucial role in peptide metabolism. Its dual arginine structure enhances binding affinity and specificity towards this enzyme, making it an invaluable tool for biochemical research focused on protein regulation and enzymatic activity .








